molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No.: B050740
CAS No.: 14320-38-8
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-ol is an organic compound with the molecular formula C5H8O It is a secondary alcohol with a five-membered ring structure that includes a double bond and a hydroxyl groupIt is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentene-1-ol can be synthesized through several methods. One common method involves the use of 1,6-heptadien-4-ol as a starting material. The synthesis is carried out using a second-generation Grubbs catalyst in dichloromethane under reflux conditions. The reaction mixture is stirred overnight, and the product is purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar catalytic processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentene-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form cyclopentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed:

Scientific Research Applications

3-Cyclopentene-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in various chemical reactions, leading to the formation of different products. These reactions can influence biological pathways and molecular targets, making it useful in drug development and other applications .

Comparison with Similar Compounds

    Cyclopentanol: Similar structure but lacks the double bond.

    Cyclopentenone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclopentene: Lacks the hydroxyl group.

Uniqueness: 3-Cyclopentene-1-ol is unique due to the presence of both a hydroxyl group and a double bond in a five-membered ring structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMJSIRDZDHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300005
Record name 3-Cyclopentene-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14320-38-8
Record name 3-Cyclopenten-1-ol
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Record name 4-Cyclopentenol
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Record name 3-Cyclopenten-1-ol
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Record name 3-Cyclopentene-1-ol
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Record name 3-Cyclopentenol
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Record name 4-CYCLOPENTENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Cyclopentene-1-ol suitable for Ring-Opening Metathesis Polymerization (ROMP)?

A: this compound possesses a strained cyclic structure similar to cyclopentene. [] This ring strain provides the driving force for the ROMP reaction. Additionally, the hydroxyl group in this compound allows for the synthesis of functionalized polymers, which broadens its application potential. []

Q2: What is the significance of the equilibrium observed during the ROMP of this compound?

A: The observed equilibrium during the ROMP of this compound using ruthenium catalysts is significant because it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [] This equilibrium arises from the comparable ring strain energies of this compound and cyclopentene, enabling the formation of polymers with a statistical distribution of monomer units. [] This control over polymer structure is crucial for tailoring material properties for specific applications.

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